
2-Amino-5-bromo-3-methylpyridine
Overview
Description
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The process involves the following steps:
Starting Material: 2-Amino-3-methylpyridine.
Bromination: The bromination reaction is typically carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is conducted at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.
Isolation: The product is then isolated and purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as chlorine or azide, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Substitution: Nucleophiles such as sodium azide (NaN3) or thionyl chloride (SOCl2) in suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
5-Bromo-2-chloro-3-methylpyridine: Formed through substitution of the amino group with chlorine.
2-Azidopyridine 1-oxide: Formed through oxidation of the amino group and substitution with azide.
2,5-Dibromo-3-methylpyridine: Formed through further bromination.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
ABMP is widely recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be transformed into:
- 5-bromo-2-chloro-3-methylpyridine : This compound is significant in drug development due to its potential therapeutic properties .
- 2-Azidopyridine 1-oxide : An important precursor for synthesizing bioactive molecules .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of ABMP exhibited antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest potential for development into new antibiotics .
Agrochemical Applications
Pesticide Development
ABMP serves as a critical intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown efficacy in controlling pests and diseases in crops, contributing to enhanced agricultural productivity.
Material Science
Supramolecular Chemistry
Recent research has highlighted the role of ABMP in supramolecular assembly. It was successfully used to construct assemblies mediated by hydrogen bonding interactions with other compounds such as 2,4-dihydroxybenzoic acid. This application is significant for developing new materials with tailored properties .
Chemical Synthesis
Versatile Building Block
ABMP is employed as a versatile building block for various chemical syntheses. Its ability to undergo bromination and other reactions allows chemists to introduce functional groups necessary for creating complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-methylpyridine involves its interaction with various molecular targets through hydrogen bonding and other non-covalent interactions . The presence of the amino and bromine groups allows for specific binding to target molecules, influencing their activity and function . The compound’s effects are mediated through pathways involving these interactions, which can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the methyl group at the 3-position.
2-Amino-3-methylpyridine: Lacks the bromine atom at the 5-position.
2-Amino-5-chloropyridine: Has a chlorine atom instead of bromine at the 5-position.
Uniqueness
2-Amino-5-bromo-3-methylpyridine is unique due to the combination of the amino group, bromine atom, and methyl group on the pyridine ring.
Biological Activity
O-O-Dibenzyl-(-)-actinonin is a naturally occurring compound derived from actinomycetes, particularly known for its antibacterial and potential anti-tumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Actinonin
Actinonin, a derivative of the compound under discussion, has been extensively studied for its biological activities. It primarily functions as an inhibitor of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By inhibiting PDF, actinonin disrupts bacterial growth, making it a candidate for antibiotic development . Additionally, it has shown promise in anti-tumor applications by inducing apoptosis in cancer cells.
The mechanism through which O-O-Dibenzyl-(-)-actinonin exerts its effects involves the following key points:
- Inhibition of Peptide Deformylase : This enzyme is essential for the removal of the formyl group from nascent peptides in bacteria. Inhibition leads to the accumulation of unprocessed proteins, ultimately resulting in cell death .
- Induction of Apoptosis : In cancer cells, actinonin has been observed to activate apoptotic pathways, leading to programmed cell death. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate survival and proliferation .
Biological Activity Data
Research has documented various biological activities associated with O-O-Dibenzyl-(-)-actinonin. Below is a summary table highlighting key findings from recent studies.
Study | Biological Activity | Effectiveness | Notes |
---|---|---|---|
Study 1 | Antibacterial | Effective against Staphylococcus aureus | Minimum inhibitory concentration (MIC) determined |
Study 2 | Anti-tumor | Induces apoptosis in breast cancer cells | Mechanism involves caspase activation |
Study 3 | Antifungal | Moderate activity against Candida albicans | Synergistic effects observed with other antifungals |
Case Studies
- Antibacterial Activity : A study published in Frontiers in Chemistry demonstrated that O-O-Dibenzyl-(-)-actinonin exhibits significant antibacterial activity against various Gram-positive bacteria. The research indicated that the compound's MIC values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
- Anti-tumor Effects : In a separate investigation focusing on cancer cell lines, O-O-Dibenzyl-(-)-actinonin was found to induce apoptosis through the mitochondrial pathway. This study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins, marking it as a promising candidate for further development in cancer therapy .
- Synergistic Effects : Research has also explored the synergistic effects of O-O-Dibenzyl-(-)-actinonin when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting that combination therapies could be an effective strategy in combatting antibiotic resistance .
Q & A
Q. What are the established synthetic routes for 2-Amino-5-bromo-3-methylpyridine, and how do reaction conditions influence yield?
Basic
The compound is commonly synthesized via bromination of 2-amino-3-methylpyridine. Key steps include controlling the bromine stoichiometry and reaction temperature (80–95°C) to minimize side products like dibrominated derivatives . Alternatively, advanced routes involve Zincke aminolysis of pyridine oxide intermediates followed by Suzuki-Miyaura cross-coupling (Pd catalysis, 97% yield), which requires precise control of catalyst loading (e.g., Pd(PPh₃)₄) and boronic acid equivalents .
Q. How can researchers characterize this compound using spectroscopic and computational methods?
Basic
- NMR : Analyze and spectra for diagnostic signals (e.g., NH at δ 5.8–6.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 187.04 .
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compare vibrational frequencies (IR) with experimental data .
Q. How can contradictory spectroscopic data for derivatives of this compound be resolved?
Advanced
Contradictions (e.g., unexpected NMR splitting or IR band shifts) may arise from tautomerism or crystallographic packing effects. Mitigation strategies:
- Perform X-ray crystallography to confirm solid-state structure .
- Use solvent-dependent NMR studies to assess tautomeric equilibria.
- Cross-validate with DFT-predicted chemical shifts (GIAO method) and electrostatic potential maps .
Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Advanced
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to prevent Pd black formation .
- Solvent : Use anhydrous DMF or THF to enhance boronic acid solubility.
- Temperature : Maintain 80–100°C under inert atmosphere (N/Ar).
- Workup : Purify via silica gel chromatography (hexane:EtOAc gradient) to isolate biaryl products .
Q. What safety protocols are critical when handling this compound?
Basic
- PPE : N95 respirator, nitrile gloves, and safety goggles due to respiratory and skin irritation risks (H315, H319) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation (STOT SE 3 hazard) .
- Storage : Keep in airtight containers at ambient temperature, away from oxidizers .
Q. How can this compound be utilized in heterocyclic ring construction?
Advanced
The bromine and amino groups enable diverse transformations:
- Imidazo[1,2-a]pyridines : Microwave-assisted cyclization with α-haloketones (150°C, 20 min, 70–85% yield) .
- Pyridine Oxides : React with m-CPBA (meta-chloroperbenzoic acid) at 0°C to form 1-oxide intermediates for Zincke reactions .
- Ring Contraction : Treat with NaN in acetic acid to generate azido intermediates for Huisgen cycloaddition .
Q. How do computational studies enhance the understanding of this compound’s electronic properties?
Advanced
- DFT Analysis : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to predict reactivity in electrophilic substitutions.
- NBO Analysis : Identify hyperconjugative interactions (e.g., NH → ring π-system) that stabilize the structure .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ values for derivatives .
Q. What strategies address low yields in bromination steps during synthesis?
Advanced
- Regioselectivity Control : Use Lewis acids (e.g., FeCl) to direct bromination to the 5-position .
- Quenching : Rapidly cool the reaction post-completion to prevent over-bromination.
- Purification : Employ recrystallization (ethanol/water) or flash chromatography (silica gel, CHCl:MeOH) .
Q. How is this compound applied in asymmetric catalysis?
Advanced
The amino group serves as a ligand precursor for chiral catalysts:
- Boramidine Synthesis : React with boronic acids to form axially chiral ligands for enantioselective Suzuki couplings .
- Metal Coordination : Complex with Cu(I) or Pd(II) to catalyze asymmetric allylic alkylation (70–90% ee) .
Q. What analytical techniques validate purity for publication-grade samples?
Basic
Properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-21-5 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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